[(1-Bromoethyl)selanyl]benzene
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Overview
Description
[(1-Bromoethyl)selanyl]benzene is an organoselenium compound that features a benzene ring substituted with a (1-bromoethyl)selanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Bromoethyl)selanyl]benzene typically involves the reaction of benzene with (1-bromoethyl)selanyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl₃) to facilitate the electrophilic aromatic substitution. The reaction conditions often include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(1-Bromoethyl)selanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles.
Oxidation Reactions: The selanyl group can be oxidized to form selenoxide or other selenium-containing functional groups.
Reduction Reactions: The compound can undergo reduction to form the corresponding selenide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include selenoxides or selenones.
Reduction: Products include selenides or other reduced selenium compounds.
Scientific Research Applications
[(1-Bromoethyl)selanyl]benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organoselenium compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a precursor for selenium-containing drugs with therapeutic properties.
Biological Studies: The compound is used in studies to understand the role of selenium in biological systems and its potential benefits.
Mechanism of Action
The mechanism of action of [(1-Bromoethyl)selanyl]benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or selenonium ions. These intermediates facilitate the substitution or addition reactions on the benzene ring. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
(1-Bromoethyl)benzene: Similar in structure but lacks the selenium atom, leading to different reactivity and applications.
Phenylselanyl Chloride: Contains a selanyl group but with a chlorine substituent instead of a bromoethyl group.
Selenophenol: Contains a selenium atom directly bonded to a benzene ring, differing in its chemical behavior and applications.
Uniqueness
[(1-Bromoethyl)selanyl]benzene is unique due to the presence of both a bromoethyl group and a selanyl group on the benzene ring
Properties
CAS No. |
60466-51-5 |
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Molecular Formula |
C8H9BrSe |
Molecular Weight |
264.03 g/mol |
IUPAC Name |
1-bromoethylselanylbenzene |
InChI |
InChI=1S/C8H9BrSe/c1-7(9)10-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
RYKZYCUYLWCVGU-UHFFFAOYSA-N |
Canonical SMILES |
CC([Se]C1=CC=CC=C1)Br |
Origin of Product |
United States |
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